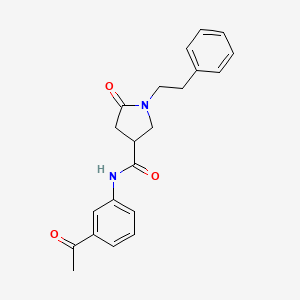

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic effects. Despite its potential therapeutic benefits, U-47700 has also been associated with several adverse effects, including addiction, respiratory depression, and death.

Mecanismo De Acción

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide acts as a selective agonist at the mu-opioid receptor, which is the primary target of most opioid drugs. By binding to this receptor, N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide produces a range of physiological and psychological effects, including pain relief, sedation, and euphoria. However, its high potency and rapid onset of action also increase the risk of respiratory depression and overdose.

Biochemical and Physiological Effects:

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has a range of biochemical and physiological effects that are mediated by its interaction with the mu-opioid receptor. These effects include the inhibition of pain transmission in the spinal cord, the activation of reward pathways in the brain, and the suppression of respiratory function. However, prolonged use of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide can lead to the development of tolerance, dependence, and withdrawal symptoms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has several advantages as a research tool, including its high potency, selectivity for the mu-opioid receptor, and rapid onset of action. However, its potential for abuse and toxicity also pose significant limitations for laboratory experiments. Researchers must take appropriate precautions to ensure the safe handling and disposal of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, and must also be aware of its potential for addiction and overdose.

Direcciones Futuras

There are several areas of future research that could help to improve our understanding of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide and its potential therapeutic applications. These include:

1. The development of safer and more effective opioid drugs that can provide pain relief without the risk of addiction and overdose.

2. The investigation of the molecular mechanisms that underlie the development of tolerance and dependence to opioids, with the goal of identifying new targets for therapeutic intervention.

3. The exploration of novel pharmacological approaches to pain management, such as the use of non-opioid analgesics, neurostimulation, and gene therapy.

4. The development of new methods for the detection and analysis of novel psychoactive substances, including N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide, in biological samples and forensic investigations.

5. The evaluation of the long-term health effects of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide use, including its potential for organ toxicity, cognitive impairment, and psychiatric disorders.

Conclusion:

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. While it has potential therapeutic applications, its high potency and rapid onset of action also increase the risk of addiction, respiratory depression, and overdose. Further research is needed to improve our understanding of N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide and its potential therapeutic applications, as well as to develop safer and more effective treatments for pain management.

Métodos De Síntesis

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide can be synthesized through a multi-step process that involves the condensation of 3-acetylphenylacetonitrile and 2-bromo-1-phenylethanone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in organic solvents.

Aplicaciones Científicas De Investigación

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has been extensively studied in the field of pharmacology and toxicology. Its potent analgesic effects have been demonstrated in animal models, and it has been shown to be effective in treating pain associated with cancer and other chronic conditions. Additionally, N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide has been used as a research tool to investigate the mechanisms of opioid receptor activation and the development of opioid tolerance and dependence.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-15(24)17-8-5-9-19(12-17)22-21(26)18-13-20(25)23(14-18)11-10-16-6-3-2-4-7-16/h2-9,12,18H,10-11,13-14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDMRRHWUHHMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-5-keto-1-phenethyl-pyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)

![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)

![1-[[2-(Dimethylamino)-2-phenylethyl]amino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7535161.png)

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)

![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)

![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)

![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)